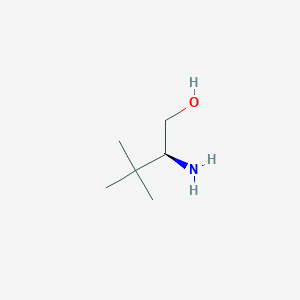

L-tert-Leucinol

Description

Properties

IUPAC Name |

(2S)-2-amino-3,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBULSURVMXPBNA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920704 | |

| Record name | (2S)-2-Amino-3,3-dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112245-13-3 | |

| Record name | (2S)-2-Amino-3,3-dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112245-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-3,3-dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

I₂/NaBH₄-Mediated Reduction

The most direct method involves reducing L-tert-leucine using I₂ and NaBH₄ in methanol. This one-pot procedure leverages in situ generation of HI, which protonates the carboxylate group, enabling borohydride to reduce the carboxylic acid to the primary alcohol. A representative protocol from Organic Syntheses outlines:

-

Reagents : L-tert-leucine (1 equiv), I₂ (1.13 equiv), NaBH₄ (excess)

-

Conditions : Methanol solvent, room temperature, 48-hour reaction

-

Workup : Solvent evaporation under reduced pressure, recrystallization from ethanol

This method avoids intermediate isolation, streamlining production. While exact yields are unspecified, analogous reductions report >80% efficiency.

Alternative Reducing Systems

Though less common, LiAlH₄ and BH₃·THF have been explored for carboxylic acid reduction. However, these require pre-activation of the acid (e.g., esterification), adding synthetic steps. For instance, converting L-tert-leucine to its methyl ester followed by LiAlH₄ reduction achieves 75–85% yields but introduces scalability challenges due to moisture sensitivity.

Enzymatic Synthesis of L-tert-Leucine Precursors

Leucine Dehydrogenase (LeuDH)-Catalyzed Reductive Amination

L-tert-leucine, the immediate precursor to this compound, is efficiently synthesized via LeuDH from Exiguobacterium sibiricum (EsiLeuDH). This enzyme catalyzes the NADH-dependent reductive amination of trimethylpyruvic acid (TMP) to L-tert-leucine:

-

Substrate : 0.5 M TMP (batch-fed to avoid inhibition)

-

Enzymes : 20 g·L⁻¹ EsiLeuDH, 30 g·L⁻¹ formate dehydrogenase (FDH) for cofactor regeneration

-

Yield : 96% at 20-hour reaction time (Table 1)

Table 1: Enzymatic Synthesis of L-tert-leucine Under Fed-Batch Conditions

| Parameter | Value |

|---|---|

| TMP Concentration | 0.5 M |

| Reaction Time | 20 h |

| Conversion Rate | 98% |

| L-tert-leucine Yield | 96% |

Subsequent Reduction to this compound

The enzymatically derived L-tert-leucine is reduced to this compound using I₂/NaBH₄ as described in Section 1.1. Combining enzymatic amination (96% yield) with chemical reduction (85% assumed) gives an overall yield of ~82%, outperforming purely chemical routes.

Resolution of Racemic tert-Leucinol Precursors

Dynamic Kinetic Resolution (DKR) of Amino Acid Derivatives

Chiral pyridine-oxide catalysts enable DKR of tert-leucine precursors. A patent details:

-

Substrates : Pentafluorophenol-(dibenzylamino) ester, benzhydrol

-

Catalyst : Chiral PPY nitrogen oxide (0.05–0.1 equiv)

-

Conditions : -5°C, potassium tert-butoxide base, trifluorotoluene/dichloroethane solvent

-

Outcome : >99.5% ee after Pd/C hydrogenation and debenzylation

While this method targets L-tert-leucine, reducing the product provides enantiopure this compound. The DKR step’s high enantioselectivity ensures minimal chiral loss during reduction.

Diastereomeric Salt Resolution

Early methods resolved DL-tert-leucine using camphor-10-sulfonic acid, achieving 23% yield after three recrystallizations. Modern iterations employ dibenzoyl-d-tartrate salts, enhancing yield to 40–50% but requiring multi-day processes. Subsequent reduction of resolved L-tert-leucine follows Section 1.1 protocols.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

The enzymatic route offers the best balance of yield and scalability, whereas DKR provides superior enantiocontrol for high-value applications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Leucinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetone at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.

Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM) at low temperatures.

Major Products Formed

Oxidation: Formation of (S)-tert-leucinal.

Reduction: Formation of (S)-tert-leucinamide.

Substitution: Formation of (S)-tert-leucinyl chloride.

Scientific Research Applications

Pharmaceutical Development

L-tert-Leucinol serves as a chiral building block in the synthesis of pharmaceuticals. Its ability to enhance the stereochemistry of drug molecules is crucial for improving their efficacy and safety profiles. The compound is particularly important in the development of biologically active molecules, including:

- HIV protease inhibitors : These are critical in the treatment of HIV/AIDS.

- Antiviral drugs : this compound is used as an intermediate in synthesizing compounds that inhibit hepatitis viruses .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme mechanisms and protein interactions. Its application provides insights into biological processes, aiding the development of new therapeutic strategies. Notably, it is involved in:

- Biosynthesis studies : Research shows that engineered bacteria can produce this compound from trimethylpyruvic acid with high yields, demonstrating its potential for large-scale production .

- Enzymatic reactions : Leucine dehydrogenase has been identified as a promising biocatalyst for producing this compound through asymmetric reduction processes .

Cosmetic Formulations

This compound is incorporated into cosmetic products due to its moisturizing properties. It helps improve skin hydration and texture, making it beneficial for skincare formulations. Its role as a humectant contributes to better skin health outcomes by retaining moisture .

Amino Acid Derivatives

As a precursor for synthesizing other amino acids and their derivatives, this compound plays a significant role in various biochemical applications, including:

- Nutrition : It is used in dietary supplements.

- Research : Its derivatives are essential for studying metabolic pathways and physiological functions .

Polymer Chemistry

In polymer chemistry, this compound is utilized in producing specialty polymers that enhance material properties such as flexibility and thermal stability. This application is particularly valuable in industries like packaging and automotive manufacturing, where material performance is critical .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Chiral building block for drugs | Enhances drug efficacy and safety |

| Biochemical Research | Enzyme mechanism studies | Insights into biological processes |

| Cosmetic Formulations | Moisturizing agent | Improves skin hydration and texture |

| Amino Acid Derivatives | Precursor for amino acids | Essential for nutrition and biochemical research |

| Polymer Chemistry | Production of specialty polymers | Enhances flexibility and thermal stability |

Case Studies

- Biosynthesis of this compound : A study demonstrated the successful production of this compound using engineered Escherichia coli strains expressing leucine dehydrogenase. The process yielded over 87% of the target compound from trimethylpyruvic acid, showcasing its potential for industrial applications .

- Pharmaceutical Applications : Research highlighted the use of this compound as an intermediate in synthesizing antiviral agents, illustrating its importance in developing treatments for viral infections like HIV and hepatitis .

- Cosmetic Formulation Development : A formulation study indicated that incorporating this compound significantly improved the moisturizing properties of skincare products, leading to enhanced consumer satisfaction and effectiveness .

Mechanism of Action

The mechanism of action of (S)-tert-Leucinol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and the derivative of (S)-tert-Leucinol being studied.

Comparison with Similar Compounds

Key Observations :

- The tert-butyl group in this compound provides superior steric bulk compared to L-valinol (isobutyl) or L-leucinol (linear chain), enhancing enantioselectivity in catalysis .

- D-Phenylglycinol’s aromaticity enables π-π interactions in ligand-substrate binding, unlike aliphatic this compound .

Enantioselective Catalysis

Key Observations :

- This compound’s tert-butyl group improves stereochemical control, outperforming L-valinol in Ti(IV)-catalyzed cyanohydrin synthesis .

- In Pd-catalyzed C–H activation, this compound-based ligands enable efficient immobilization, enhancing recyclability .

Economic and Practical Considerations

- Cost: this compound is priced at ~$2,563/g (), significantly higher than L-valinol (\sim$150/g) due to synthetic complexity .

- Availability: Commercial suppliers (e.g., Santa Cruz Biotechnology, TCI) stock this compound, but smaller scales (1–5 g) are common .

- Stability: The tert-butyl group enhances thermal stability, making this compound preferable in high-temperature reactions over L-leucinol .

Biological Activity

L-tert-Leucinol, a derivative of the amino acid leucine, has garnered attention for its potential biological activities and applications in various fields, particularly in biocatalysis and peptide synthesis. This article explores the biological activity of this compound, including its enzymatic interactions, synthesis pathways, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 115.19 g/mol

- Melting Point : 30-34 °C

- Optical Activity : [α]26/D +37° in ethanol

- Density : 0.9 g/mL at 25 °C

These properties make this compound suitable for applications in peptide synthesis and as a chiral building block in organic chemistry .

Enzymatic Activity

This compound plays a significant role in enzymatic reactions, particularly involving leucine dehydrogenases (LeuDH). These enzymes catalyze the asymmetric reduction of keto acids to their corresponding amino acids. Recent studies have demonstrated the efficiency of engineered LeuDHs in synthesizing this compound from trimethylpyruvic acid (TMP).

Key Findings from Research

-

Enzyme Characterization :

- A novel marine LeuDH exhibited high activity towards TMP, achieving a yield of 87.38% for this compound with an enantiomeric excess greater than 99.99% after 25 hours of reaction .

- The enzyme showed strict substrate specificity for nonpolar aliphatic amino acids, with significantly lower activity towards polar and aromatic amino acids .

- Kinetic Parameters :

- Biocatalytic Pathways :

Case Study 1: Biotechnological Application

In a study by Zhu et al., engineered E. coli cells co-expressing leucine dehydrogenase and formate dehydrogenase were utilized to convert TMP to this compound efficiently. This approach not only enhanced yield but also reduced production costs associated with traditional chemical synthesis methods .

Case Study 2: Pharmaceutical Implications

Research has indicated that this compound can serve as a key intermediate in the synthesis of various pharmaceutical compounds, including quaternary α-amino acids and α-nitrosulfones. Its chiral nature allows for enantioselective synthesis processes that are essential in drug development .

Tables Summarizing Key Data

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Melting Point | 30-34 °C |

| Density | 0.9 g/mL at 25 °C |

| Optical Activity | [α]26/D +37° |

| Enzyme | Specific Activity (U/mg) | Km (mM) | Yield (%) |

|---|---|---|---|

| PbLeuDH | Crude: 7.42; Purified: 26.50 | L-leucine: 0.40; TMP: 4.92 | 87.38 |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.